2-Chloro-1-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a description of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a description of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Structural Elucidation
Research into the synthesis and structural elucidation of compounds related to 2-Chloro-1-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone has shown promising results in various fields. For instance, novel chloroquinoline derivatives, including compounds structurally similar to the aforementioned chemical, have been synthesized and subjected to elementary analysis through techniques such as FT-IR, NMR, Mass spectra, and single crystal X-ray diffraction. These compounds have demonstrated potential antioxidant and anti-diabetic activities, highlighting their relevance in medicinal chemistry and pharmacology (Murugavel et al., 2017).
Antioxidant and Anti-diabetic Properties
The antioxidant properties of chloroquinoline derivatives, which share a core structure with 2-Chloro-1-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone, have been explored through DPPH methods. These studies indicate a potential for reducing high glucose levels in the human body, suggesting an application in treating diabetes. Furthermore, fluorescence quenching studies and molecular docking analyses have provided insights into the binding interaction of these compounds with calf thymus DNA (CT-DNA), proposing mechanisms for their antioxidant activity (Murugavel et al., 2017).
Molecular Docking and Pharmacological Properties
Molecular docking studies have been conducted to assess the interaction of chloroquinoline derivatives with biological targets, revealing their potential as anti-diabetic agents by inhibiting glycogen phosphorylase, a key enzyme in glucose metabolism. Computational studies predicting pharmacological properties like drug-likeness, absorption, distribution, metabolism, excretion, and toxicity (ADMET) have further supported their potential in drug development (Murugavel et al., 2017).
Synthesis and Spectroscopic Characterizations
Another study focused on the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, a compound closely related to 2-Chloro-1-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone. This research explored structural and vibrational spectroscopic studies, including DFT computations to investigate equilibrium geometry, electronic structure, and potential for forming various synthons, which are fundamental in the development of supramolecular assemblies with potential applications in materials science (Murugavel et al., 2016).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, its handling precautions, and its disposal methods.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
Please consult a qualified chemist or a reliable source for specific information about this compound. It’s also important to handle all chemical compounds safely and responsibly. Always follow Material Safety Data Sheet (MSDS) guidelines when handling chemicals.
properties
IUPAC Name |
2-chloro-1-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-23-16-10-14-8-9-21(18(22)12-20)19(13-6-4-3-5-7-13)15(14)11-17(16)24-2/h3-7,10-11,19H,8-9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYPGSLYQSEHGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)CCl)C3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396429 | |
Record name | 2-Chloro-1-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone | |
CAS RN |
66040-35-5 | |
Record name | 2-Chloro-1-(3,4-dihydro-6,7-dimethoxy-1-phenyl-2(1H)-isoquinolinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66040-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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